TCS1105
Description
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS: 185391-33-7; molecular formula: C₁₇H₁₃FN₂O₂; molecular weight: 296.30), also known as TCS 1105, is a synthetic indole derivative with a 4-fluorobenzyl group at the N-position and a 2-oxoacetamide moiety at the indole-3-yl position . The compound’s structure combines the aromatic indole core with a fluorinated benzyl group, which may enhance its bioavailability and receptor-binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCCHJFFYCGXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878106 | |
| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185391-33-7 | |
| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(1H-Indol-3-yl)-2-Oxoacetyl Chloride
The reaction begins with the treatment of 1H-indole-3-glyoxylic acid with oxalyl chloride in anhydrous diethyl ether or tetrahydrofuran (THF). Oxalyl chloride (1.2 equivalents) is added dropwise at 0–5°C under inert atmosphere, followed by stirring at room temperature for 3 hours. The resulting 2-(1H-indol-3-yl)-2-oxoacetyl chloride is obtained as a yellow solid, which is used without further purification.
Reaction Conditions :
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Solvent : Anhydrous diethyl ether or THF
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Temperature : 0°C to room temperature
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Time : 3 hours
Coupling with 4-Fluorobenzylamine
The acid chloride intermediate is reacted with 4-fluorobenzylamine in toluene at 60°C for 4 hours. A molar ratio of 1:1.1 (acid chloride:amine) ensures complete conversion. The reaction mixture is cooled, diluted with ethyl acetate, and washed with dilute hydrochloric acid to remove unreacted amine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
Purification :
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Recrystallization : Ethanol/water (3:1) yields pure N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide as white crystals.
Method 2: One-Pot Sequential Functionalization
Direct Alkylation of Indole
An alternative route involves the alkylation of indole with 4-fluorobenzyl bromide prior to oxoacetamide formation. Indole is treated with sodium hydride (60% dispersion in oil) in dimethyl sulfoxide (DMSO) at 60°C for 1 hour, followed by addition of 4-fluorobenzyl bromide. The mixture is stirred overnight, yielding 1-(4-fluorobenzyl)-1H-indole.
Key Parameters :
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Base : Sodium hydride (1.1 equivalents)
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Solvent : DMSO
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Temperature : 60°C
Oxoacetamide Formation
The alkylated indole is then subjected to oxalyl chloride under conditions identical to Method 1, followed by coupling with 4-fluorobenzylamine. This method avoids isolation of intermediates but requires stringent temperature control to prevent side reactions.
Yield : 65–70% (over two steps).
Method 3: Solid-Phase Synthesis for High-Throughput Production
A patent-pending approach utilizes polymer-supported reagents to streamline synthesis. 1H-Indole-3-glyoxylic acid is immobilized on Wang resin via ester linkage. Subsequent treatment with oxalyl chloride and 4-fluorobenzylamine in dichloromethane facilitates on-resin acylation. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity.
Advantages :
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Reduced Purification Needs : Solid-phase extraction minimizes byproducts.
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Scalability : Suitable for gram-scale production.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance the reactivity of sodium hydride in alkylation steps but may promote decomposition of acid chlorides. Non-polar solvents (toluene, THF) are preferred for acylation.
Temperature Control
Exothermic reactions during oxalyl chloride addition necessitate cooling to 0°C. Elevated temperatures (>60°C) during coupling lead to indole ring decomposition.
Stoichiometry
A 10% excess of 4-fluorobenzylamine ensures complete consumption of the acid chloride, mitigating dimerization side reactions.
Analytical Characterization
Spectroscopic Data
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¹H-NMR (DMSO-d₆, 400 MHz): δ 11.32 (s, 1H, indole NH), 8.25 (d, J = 7.8 Hz, 1H, H-4), 7.45–7.55 (m, 2H, Ar-H), 7.20–7.30 (m, 4H, Ar-H), 5.65 (s, 2H, CH₂), 4.45 (s, 1H, NH).
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¹³C-NMR : δ 185.2 (C=O), 162.1 (C-F), 136.5–115.7 (aromatic carbons), 48.3 (CH₂).
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HRMS : [M+H]⁺ calc. for C₁₇H₁₄FN₂O₂: 313.1089; found: 313.1092.
Purity Assessment
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 72–78% | 65–70% | 85–90% |
| Purity | >98% | 95% | >90% |
| Reaction Time | 7 hours | 24 hours | 6 hours |
| Scalability | Moderate | Low | High |
Challenges and Mitigation Strategies
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Indole NH Reactivity : The indole NH group may compete in acylation reactions. Protection with a tert-butoxycarbonyl (Boc) group prior to oxalyl chloride treatment prevents undesired side products.
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Acid Chloride Stability : Rapid hydrolysis of 2-(1H-indol-3-yl)-2-oxoacetyl chloride necessitates anhydrous conditions and immediate use after synthesis .
Chemical Reactions Analysis
Types of Reactions
TCS1105 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
Chemistry
In chemistry, TCS1105 is used as a model compound to study the behavior of benzodiazepine ligands and their interactions with GABAA receptors. It serves as a reference for developing new compounds with similar or improved properties.
Biology
Biologically, this compound is employed in research to understand its effects on anxiety-like behavior and social dominance in animal models. It is also used to study the mechanisms of axonal growth cone collapse, providing insights into neuronal development and regeneration.
Medicine
In medicine, this compound has potential applications in the development of new anxiolytic drugs. Its dual action on GABAA receptors makes it a promising candidate for treating anxiety disorders and other neurological conditions.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals targeting GABAA receptors. Its unique properties make it valuable for creating drugs with specific receptor subtype selectivity.
Mechanism of Action
TCS1105 exerts its effects by binding to GABAA receptors, which are ion channels that mediate inhibitory neurotransmission in the central nervous system. By acting as an agonist for receptors containing the alpha-2 subunit, this compound enhances inhibitory signaling, reducing anxiety-like behavior. Conversely, its antagonistic action on receptors containing the alpha-1 subunit modulates other behavioral effects, such as social dominance .
Comparison with Similar Compounds
Structural Analogues with Varied N-Substituents
N-(4-Methoxybenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Structure : Substitutes the 4-fluorobenzyl group with a 4-methoxybenzyl group.
- Synthesis : Prepared via coupling of 2-(1H-indol-3-yl)-2-oxoacetyl chloride with 4-methoxybenzylamine, similar to methods in and .
N-(Chlorobenzyl) Derivatives
- Example: 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide (D-24851) Activity: Potent microtubule inhibitor with IC₅₀ values in the nanomolar range against ovarian (SKOV3) and glioblastoma (U87) cell lines . Structural Difference: Chlorine atom at the benzyl para position vs. fluorine in TCS 1103. Chlorine’s larger size and electronegativity may enhance tubulin binding .
Adamantane-Substituted Analogues
- Example : N-(4-Fluorobenzyl)-2-(2-adamantan-1-yl-1H-indol-3-yl)-2-oxoacetamide (5b)
Analogues with Modified Indole Cores
5-Methoxyindole Derivatives
- Example : 2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide (2b)
Thiophene/Pyrazole-Substituted Analogues
- Example: N-(1H-Pyrazol-3-yl)-2-[1-(4-fluorobenzyl)-4-methoxy-1H-indol-3-yl]-2-oxoacetamide (2a) Synthesis: Uses 3-aminopyrazole, yielding compounds with heterocyclic N-substituents . Activity: Heterocycles like pyrazole may enhance hydrogen bonding with biological targets.
Pharmacological and Physicochemical Comparisons
Anticancer Activity
Physical Properties
Biological Activity
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide features a unique structure characterized by an indole moiety and a 4-fluorobenzyl group attached to a 2-oxoacetamide scaffold. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties.
- Molecular Formula: C17H13FN2O
- Molecular Weight: 296 g/mol
- LogP: 2.84 (indicating moderate lipophilicity)
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide generally involves several key reactions:
- Formation of Indole Derivative: The precursor indole is synthesized through cyclization reactions.
- Acetamide Coupling: The indole derivative is then coupled with the 4-fluorobenzyl group and an acetamide moiety.
- Purification: The final product is purified using chromatographic techniques to achieve high yield and purity.
Antitumor Activity
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide has demonstrated significant antitumor activity in various studies:
- Cell Lines Tested: The compound has been evaluated against several human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- HepG2 (liver cancer)
In vitro studies have shown that this compound exhibits potent anti-proliferative effects, with IC50 values indicating effective cytotoxicity against these cancer cell lines. For instance, derivatives of this compound have been reported to induce apoptosis through activation of caspases, particularly caspase-8 and caspase-3, leading to cell death mechanisms involving poly ADP-ribose polymerase (PARP) cleavage .
The mechanism through which N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its biological effects appears to involve:
- Caspase Activation: The compound induces the activation of caspases responsible for apoptosis.
- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in treated cancer cells, indicating disruption in cell cycle progression .
Comparative Analysis with Related Compounds
To understand the unique biological profile of N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Structure | Contains a chlorine atom; may affect biological activity differently. |
| N-(5-chloroindol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide | Structure | Different substitution pattern on the indole ring; influences pharmacological properties. |
| N-(adamantan-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide | Structure | Incorporates an adamantane moiety; potentially enhances lipophilicity and receptor binding. |
The distinct fluorinated benzyl group in N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide may contribute to its unique pharmacokinetic properties compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide in various experimental models:
- Antitumor Efficacy : In a study involving HepG2 cells, treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase-dependent pathways .
- Neurological Applications : Preliminary research suggests potential applications in neurology, particularly regarding GABA receptor modulation and implications for conditions such as anxiety and depression.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and how do they influence its chemical reactivity?
- The compound contains an indole core, a 4-fluorobenzyl group, and an oxoacetamide moiety. The indole’s π-electron-rich system enables interactions with biological targets, while the fluorobenzyl group enhances lipophilicity and metabolic stability. The oxoacetamide acts as a hydrogen-bond acceptor, critical for binding interactions. These features allow nucleophilic substitutions (e.g., at the fluorobenzyl position) and redox reactions (e.g., indole oxidation to form N-oxides) .
- Methodological Insight : Use spectroscopic techniques (¹H/¹³C NMR, HRMS) to track substituent effects. For example, monitor fluorobenzyl substitution via ¹⁹F NMR shifts .
Q. What synthetic routes are reported for N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide and its analogs?
- A common approach involves:
Acylation : Reacting indole-3-carboxylic acid derivatives with oxalyl chloride to form 2-oxoacetamide intermediates.
Substitution : Coupling the intermediate with 4-fluorobenzylamine under basic conditions (e.g., pyridine or TEA) .
Purification : Silica gel chromatography (petroleum ether/ethyl acetate) yields high-purity products .
- Optimization Tip : Adjust reaction time and solvent polarity to improve yields. For example, dichloromethane may reduce side reactions compared to THF .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Primary Methods :
- NMR : Assign indole protons (δ 7.0–7.5 ppm) and fluorobenzyl aromatic signals (δ 7.2–7.4 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 297.3) .
- X-ray crystallography : Resolve conformational details (e.g., indole-benzyl dihedral angles) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anxiolytic vs. pro-apoptotic effects)?
- Case Study : reports anxiolytic effects via GABAA receptor modulation, while highlights apoptosis induction in cancer cells via caspase-8 activation. Contradictions may arise from:
- Concentration-dependent effects : Low doses may modulate receptors, while high doses trigger cytotoxicity.
- Cell-specific pathways : Neuronal vs. cancer cell signaling contexts differ.
- Methodological Approach :
- Conduct dose-response assays (e.g., 0.1–100 µM) across multiple cell lines.
- Use RNA-seq to identify differentially expressed genes in varying contexts .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the fluorobenzyl moiety to enhance solubility without sacrificing blood-brain barrier penetration .
- Metabolic Stability : Replace the oxoacetamide with a bioisostere (e.g., sulfonamide) to reduce enzymatic degradation .
- Validation : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding to hydrophobic pockets (e.g., GABAA receptors), while chlorine increases steric bulk, potentially disrupting target interactions .
- SAR Study Design :
- Synthesize analogs with Cl, Br, or CF₃ substitutions at the benzyl position.
- Test IC₅₀ values against cancer cell lines (e.g., HepG2) and receptor-binding assays .
Q. What computational tools predict the compound’s interaction with molecular targets (e.g., Bcl-2, tubulin)?
- Docking Simulations : Use AutoDock Vina to model binding to Bcl-2’s hydrophobic groove, focusing on indole-fluorobenzyl stacking interactions .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
- Validation : Compare predicted binding energies with experimental IC₅₀ data from fluorescence polarization assays .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values for similar analogs (e.g., 10 µM vs. 50 µM in HepG2 cells)?
- Potential factors include:
- Assay Conditions : Viability assays (MTT vs. ATP-based) yield different sensitivities.
- Cell Passage Number : Later passages may develop resistance.
- Compound Purity : Impurities ≥5% can skew results.
Experimental Design Guidelines
- Synthetic Chemistry : Prioritize anhydrous conditions for acylation steps to avoid hydrolysis of oxoacetamide .
- Biological Assays : Include positive controls (e.g., paclitaxel for tubulin inhibition) and replicate experiments (n ≥ 3) .
- Data Reporting : Use PubChem’s standardized deposition format for spectral data and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
